N-(4-bromo-2-chlorophenyl)-2-methylfuran-3-carboxamide
Overview
Description
N-(4-bromo-2-chlorophenyl)-2-methylfuran-3-carboxamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and a furan ring
Safety and Hazards
The compound has the GHS07 pictogram and the signal word is "Warning" . The hazard statements are H315-H319, which mean it causes skin irritation and serious eye irritation . The precautionary statements are P305+P351+P338, which mean in case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-chlorophenyl)-2-methylfuran-3-carboxamide typically involves the reaction of 4-bromo-2-chloroaniline with 2-methylfuran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-chlorophenyl)-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl and styrene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.
Oxidation: Formation of furanones.
Reduction: Formation of dihydrofurans.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-2-methylfuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chlorophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of essential bacterial components, leading to cell death. In anticancer applications, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-chlorophenyl)acetamide
- 2-bromo-N-(4-chlorophenyl)acetamide
- N-(4-bromo-2-chlorophenyl)-2-chloroacetamide
Uniqueness
N-(4-bromo-2-chlorophenyl)-2-methylfuran-3-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-2-methylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO2/c1-7-9(4-5-17-7)12(16)15-11-3-2-8(13)6-10(11)14/h2-6H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOGMGQHJMNFJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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